3-(3-Aminocarbonylphenyl)picolinic acid
Description
3-(3-Aminocarbonylphenyl)picolinic acid is a pyridinecarboxylic acid derivative characterized by a picolinic acid (pyridine-2-carboxylic acid) backbone substituted with a 3-aminocarbonylphenyl group at the 3-position. This structural motif confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-(3-carbamoylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)9-4-1-3-8(7-9)10-5-2-6-15-11(10)13(17)18/h1-7H,(H2,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOQSRYKKYXIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205816 | |
| Record name | 2-Pyridinecarboxylic acid, 3-[3-(aminocarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258625-83-0 | |
| Record name | 2-Pyridinecarboxylic acid, 3-[3-(aminocarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258625-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-[3-(aminocarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway
This method involves coupling a halogenated picolinic acid derivative with a 3-aminocarbonylphenylboronic acid (or its protected precursor). The general steps include:
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Protection of Picolinic Acid : Methyl or ethyl esters are commonly used to prevent interference during coupling.
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Cross-Coupling : A palladium-catalyzed reaction between 3-bromopicolinate and 3-cyanophenylboronic acid.
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Nitrile Hydrolysis : Conversion of the cyano group to the aminocarbonyl moiety.
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Ester Deprotection : Hydrolysis to regenerate the carboxylic acid.
Key Conditions and Data
Example Procedure :
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3-Bromopicolinic Acid Methyl Ester Synthesis :
Treat 3-bromopicolinic acid (1.0 eq) with thionyl chloride (1.2 eq) in methanol at reflux for 4 hr. -
Coupling with 3-Cyanophenylboronic Acid :
Combine the ester (1.0 eq), 3-cyanophenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in DME/H₂O (4:1). Heat at 80°C for 12 hr. -
Hydrolysis to Amide :
Stir the coupled product with 30% H₂O₂ and 6M HCl at 60°C for 6 hr. -
Ester Cleavage :
Treat with 2M NaOH in THF/H₂O (1:1) at room temperature for 2 hr.
Advantages : High regioselectivity, modular boronic acid inputs.
Challenges : Requires handling air-sensitive catalysts and multi-step purification.
Method 2: Sequential Nitration and Amidation
Reaction Pathway
Adapted from industrial nitration/amidation protocols, this route involves:
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Nitration : Introduce a nitro group at the phenyl ring’s 3-position.
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Reduction : Convert nitro to amine using catalytic hydrogenation.
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Amidation : Transform the amine to aminocarbonyl via acetylation or oxidative methods.
Key Conditions and Data
| Step | Reagents/Catalysts | Conditions | Yield (Reported Analogs) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 3 hr | 60–70% | |
| Reduction | H₂, Pd/C | EtOH, RT, 12 hr | 85–90% | |
| Amidation | (Boc)₂O, DMAP | DCM, RT, 6 hr | 75–80% |
Example Procedure :
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Nitration of 3-Phenylpicolinic Acid :
Add concentrated HNO₃ (1.2 eq) dropwise to a H₂SO₄ solution of 3-phenylpicolinic acid at 0°C. -
Catalytic Hydrogenation :
Suspend the nitro intermediate in ethanol with 10% Pd/C (0.1 eq) under H₂ (1 atm) for 12 hr. -
Boc Protection and Hydrolysis :
React the amine with di-tert-butyl dicarbonate (1.5 eq) in DCM, followed by acidic hydrolysis to yield the amide.
Advantages : Avoids boronic acid synthesis; uses established nitration techniques.
Challenges : Potential over-nitration; requires strict temperature control.
Method 3: Direct Amidation of Carboxylic Acid Precursors
Reaction Pathway
This one-pot method leverages activating agents to form the amide bond directly:
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Coupling : Attach a 3-carboxyphenyl group to picolinic acid via Ullmann or SNAr reactions.
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Amidation : Use HATU or EDCl to convert the carboxylic acid to aminocarbonyl.
Key Conditions and Data
| Step | Reagents/Catalysts | Conditions | Yield (Reported Analogs) | Source |
|---|---|---|---|---|
| Ullmann Coupling | CuI, L-Proline | DMSO, 100°C, 24 hr | 50–60% | |
| Amidation | HATU, DIPEA | DMF, RT, 16 hr | 80–85% |
Example Procedure :
-
Ullmann Coupling :
React 3-iodopicolinic acid (1.0 eq) with 3-carboxyphenylboronic acid (1.2 eq), CuI (0.2 eq), and L-proline (0.4 eq) in DMSO at 100°C. -
HATU-Mediated Amidation :
Treat the coupled product with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF, followed by aqueous workup.
Advantages : Fewer steps; high functional group tolerance.
Challenges : Low yields in Ullmann coupling; expensive reagents.
Comparative Analysis of Methods
Research Findings and Optimization Strategies
Solvent Effects on Suzuki Coupling
Polar aprotic solvents like DME improve Pd catalyst stability, whereas THF increases side product formation. Microwave-assisted coupling reduces reaction time to 2 hr with comparable yields.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the aminocarbonyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3-Aminocarbonylphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including coordination compounds and metal-organic frameworks.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Aminocarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can influence its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Picolinic Acid Derivatives
Picolinic acid derivatives are distinguished by substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Activity
- Aminocarbonyl vs. Halogen Substituents: The 3-aminocarbonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., V-44 with 3,5-dichloro groups). This may reduce membrane permeability but improve target specificity in enzyme inhibition .
- Fluorinated Derivatives : Compounds like 3-(4-fluorophenyl)-5-(trifluoromethyl)picolinic acid exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity and C-F bond strength, making them potent herbicides or pharmaceuticals .
- Methyl and Cyano Groups: 3-Methylpicolinic acid (from 2-amino-m-cresol degradation) and cyano-containing derivatives (e.g., 6-amino-3-(3-cyano-2-fluorophenyl)picolinic acid) demonstrate how alkyl/cyano groups modulate electronic effects and steric hindrance, affecting binding to biological targets .
Q & A
Q. What are the optimal synthetic routes for 3-(3-Aminocarbonylphenyl)picolinic acid, and how can reaction yields be maximized?
Methodological Answer: The synthesis of this compound can be optimized through carboxylation and functional group modification. For example:
- Carboxylation : React 3-(3-Aminocarbonylphenyl)pyridine with CO₂ under acidic conditions (e.g., using KMnO₄ as an oxidizing agent), achieving yields up to 76% based on analogous picolinic acid syntheses .
- Aminocarbonylation : Introduce the aminocarbonyl group via halogenation followed by amidation. Use thionyl chloride for halogenation and ammonia gas for nucleophilic substitution .
Key Considerations : Monitor reaction pH and temperature to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the aromatic proton environment and carboxylic acid/amide functional groups. For example, the carboxylic proton typically appears at δ 12–14 ppm in DMSO-d₆ .
- FT-IR : Identify characteristic peaks for the amide group (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3000 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for C₁₃H₁₁N₂O₃: 267.08) .
Advanced Research Questions
Q. How can computational modeling be applied to predict the bioactivity of this compound derivatives against specific enzyme targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., indoleamine 2,3-dioxygenase [IDO], implicated in immune evasion). The aminocarbonyl group may hydrogen-bond with catalytic residues, as seen in picolinic acid–metal complexes .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory activity. Derivatives with trifluoromethyl groups show enhanced binding in SARS-CoV-2 3CLpro inhibition studies .
Validation : Cross-validate predictions with in vitro enzyme assays (e.g., fluorescence-based IDO activity assays) .
Q. What strategies resolve contradictory data regarding the metal-chelating properties of this compound in different pH environments?
Methodological Answer:
- pH-Dependent Titration : Perform potentiometric titrations (25°C, I = 0.1 M NaCl) to determine stability constants with metals like Zn(II) or Bi(III). The aminocarbonyl group enhances chelation at neutral pH, while the carboxylic acid dominates at acidic pH .
- Spectrophotometric Analysis : Monitor UV-Vis shifts during metal binding. For example, Bi(III) complexes with picolinic acid derivatives exhibit distinct absorption bands at 280–320 nm .
Resolution : Use X-ray crystallography to resolve coordination geometries, as demonstrated in rhenium-picolinic acid complexes .
Q. How can in vitro neuroprotective activity of this compound be systematically evaluated?
Methodological Answer:
- Cell-Based Assays : Use SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H₂O₂). Pretreat with the compound (1–100 µM) and measure viability via MTT assay. Picolinic acid derivatives show dose-dependent protection in analogous studies .
- Mechanistic Studies : Assess mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFH-DA probe). Compare results with positive controls like riluzole .
Q. What experimental designs address discrepancies in reported solubility and bioavailability of this compound?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. The carboxylic acid group improves aqueous solubility at neutral pH, while the aromatic ring reduces it .
- Bioavailability Studies : Employ Caco-2 cell monolayers to measure permeability (Papp). Structural analogs like 5-(4-fluorophenyl)picolinic acid show moderate absorption (Papp >1 ×10⁻⁶ cm/s) .
Q. How does the substitution pattern on the phenyl ring influence the compound’s biological activity?
Methodological Answer:
- Electron-Donating vs. Withdrawing Groups : Introduce substituents (e.g., –CF₃, –CH₃) via Suzuki-Miyaura coupling. Trifluoromethyl groups enhance metabolic stability and enzyme affinity, as seen in bromo-trifluoromethyl picolinic acid derivatives .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays. Meta-substituted derivatives often outperform para-substituted analogs due to steric and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
